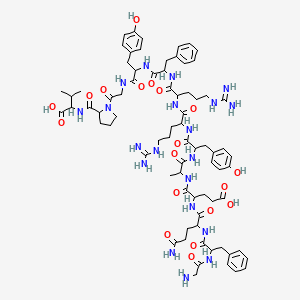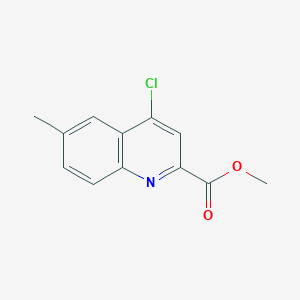
Methyl 4-chloro-6-methylquinoline-2-carboxylate
説明
Methyl 4-chloro-6-methylquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Hydrogen Bonding
- Methyl 4-chloro-6-methylquinoline-2-carboxylate has been studied for its role in establishing the crystal structures of various hydrogen-bonded compounds. For instance, its interaction with different isomers of chloro- and nitro-substituted benzoic acids was analyzed to understand the hydrogen bonding patterns and molecular structures at low temperatures (Ishida, 2021).
Novel Synthesis Applications
- This compound has been used in the synthesis of novel substituted dibenzonaphthyridines, illustrating its utility in creating complex molecular structures (Manoj & Prasad, 2009).
Antioxidant and Anti-Diabetic Potential
- Chloroquinoline derivatives, including this compound, have shown potential antioxidant properties. Their interaction with DNA and potential as anti-diabetic agents were also explored through molecular docking studies (Murugavel et al., 2017).
Pharmacological and Antimicrobial Activities
- The compound and its isomers have been characterized for their pharmacological potential. Molecular modeling and antimicrobial activity evaluations indicate their potential in medical applications (Murugavel et al., 2018).
Mass Spectrometric Studies
- Studies involving mass spectrometry have investigated the behavior of similar compounds in the gas phase, which is crucial for understanding their potential as drug candidates (Thevis et al., 2008).
Photodegradation Studies
- The compound's analogs have been studied for their photodegradation in aqueous solutions, which is significant for understanding their environmental impact and stability (Pinna & Pusino, 2012).
Antibacterial Agents
- Its derivatives have been synthesized and tested for antibacterial activity, indicating its potential use in combating bacterial infections (Balaji et al., 2013).
Radical-Scavenging Activity
- Derivatives of this compound have been evaluated for their radical-scavenging and antimicrobial activities, providing insights into their potential as antioxidants (Tabassum et al., 2014).
将来の方向性
Quinolines, the class of compounds to which “Methyl 4-chloro-6-methylquinoline-2-carboxylate” belongs, have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinolines and their derivatives.
作用機序
Target of Action
Quinoline derivatives, in general, have been found to have a variety of applications in medicinal and synthetic organic chemistry . They often serve as vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present on the quinoline molecule.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely and would be determined by the specific context of the biological system in which the compound is active.
Pharmacokinetics
Factors such as solubility, stability, and the presence of functional groups can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Quinoline derivatives have been found to have a variety of biological and pharmaceutical activities .
特性
IUPAC Name |
methyl 4-chloro-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBIJRKYOYYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652217 | |
| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-65-0 | |
| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
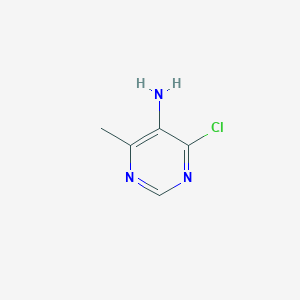
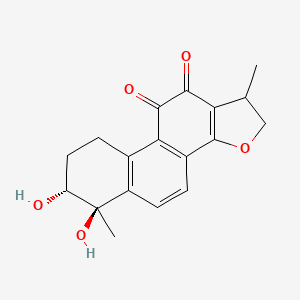
![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)
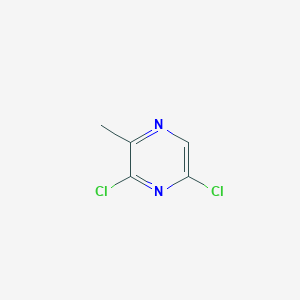
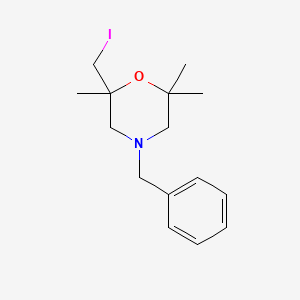


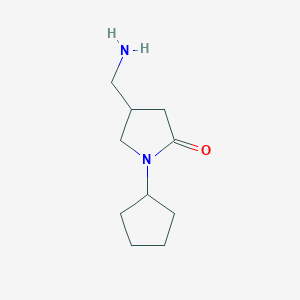
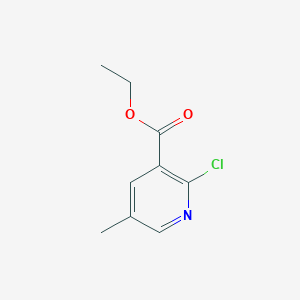
![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)

